Bienvenue dans la boutique en ligne BenchChem!

(S)-2-(Morpholin-3-yl)ethanol hydrochloride

asymmetric synthesis chiral building block enantiomeric purity

(S)-2-(Morpholin-3-yl)ethanol hydrochloride (CAS 1432793-78-6) is an enantiopure, crystalline hydrochloride salt of a 3-substituted morpholine bearing a primary alcohol side chain. The morpholine heterocycle is recognised as a privileged scaffold in medicinal chemistry owing to its balanced lipophilic–hydrophilic character and ability to modulate drug-like properties such as solubility, metabolic stability, and blood–brain barrier permeability.

Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
Cat. No. B7980780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Morpholin-3-yl)ethanol hydrochloride
Molecular FormulaC6H14ClNO2
Molecular Weight167.63 g/mol
Structural Identifiers
SMILESC1COCC(N1)CCO.Cl
InChIInChI=1S/C6H13NO2.ClH/c8-3-1-6-5-9-4-2-7-6;/h6-8H,1-5H2;1H/t6-;/m0./s1
InChIKeyKFQCAEIOQZDQPV-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(Morpholin-3-yl)ethanol Hydrochloride – Chiral Morpholine Building Block for Stereochemically Defined Synthesis


(S)-2-(Morpholin-3-yl)ethanol hydrochloride (CAS 1432793-78-6) is an enantiopure, crystalline hydrochloride salt of a 3-substituted morpholine bearing a primary alcohol side chain . The morpholine heterocycle is recognised as a privileged scaffold in medicinal chemistry owing to its balanced lipophilic–hydrophilic character and ability to modulate drug-like properties such as solubility, metabolic stability, and blood–brain barrier permeability [1]. The (S)-configured stereocentre at the C3 position of the morpholine ring renders this compound a valuable C-functionalised chiral building block for asymmetric synthesis and fragment-based drug discovery, where absolute stereochemistry directly governs downstream target engagement [2].

Why Generic Substitution of (S)-2-(Morpholin-3-yl)ethanol Hydrochloride Fails – Stereochemistry and Salt-Form Limitations


Substituting (S)-2-(morpholin-3-yl)ethanol hydrochloride with its racemate (CAS 399580-64-4), the (R)-enantiomer, the free base, or the nitrogen-substituted 4-yl regioisomer introduces distinct liabilities. The racemate lacks enantiomeric purity and necessitates additional chiral resolution or asymmetric synthesis steps to access enantiopure downstream products . The free base (CAS 761460-05-3) is a viscous oil or low-melting solid with inferior handling, storage stability, and aqueous solubility relative to the crystalline hydrochloride salt [1]. The 4-yl isomer (CAS 622-40-2) bears substitution at nitrogen rather than carbon, rendering it achiral and incapable of transferring stereochemical information during asymmetric transformations. These structural distinctions preclude simple interchange; the evidence below quantifies the resulting differentiation.

Quantitative Differentiation Evidence for (S)-2-(Morpholin-3-yl)ethanol Hydrochloride Against Closest Comparators


Enantiomeric Identity vs. Racemate – Absolute Configuration Defines Asymmetric Synthesis Utility

The (S)-enantiomer is supplied with a defined absolute configuration at the morpholine C3 position, confirmed by the SMILES notation C(CO)[C@H]1COCCN1 and InChI stereodescriptor /t6-;/m0./s1 . Commercial specifications from multiple suppliers certify a minimum purity of 98% (HPLC) for the enantiopure hydrochloride, with batch-specific certificates of analysis including chiral HPLC or NMR to verify enantiomeric integrity . In contrast, the racemic mixture (CAS 399580-64-4) is supplied at a typical purity of 95% but contains an equimolar mixture of (R)- and (S)-enantiomers, providing no stereochemical enrichment and therefore zero enantiomeric excess . For laboratories conducting asymmetric synthesis or constructing enantiopure compound libraries, the racemate requires an additional chiral resolution step, increasing both time and cost, while the enantiopure (S)-hydrochloride enters directly into stereospecific transformations.

asymmetric synthesis chiral building block enantiomeric purity

Hydrochloride Salt vs. Free Base – Crystalline Solid-State Handling and Solubility

The hydrochloride salt form of (S)-2-(morpholin-3-yl)ethanol confers definitive solid-state and solubility advantages over the corresponding free base. The HCl salt is a white crystalline solid at ambient temperature, enabling accurate weighing, reproducible formulation, and long-term storage without degradation . The free base (CAS 761460-05-3), by contrast, is reported as a viscous oil or low-melting solid that is difficult to handle quantitatively and prone to oxidation [1]. A structurally related morpholine derivative patent explicitly states that the hydrochloride salt form provides 'greatly improved water solubility (>500 mg/mL)' and 'a better crystalline state' relative to the free base, which is described as 'a semi-solid or amorphous powder [with] poor water solubility' and 'not suitable for long-term storage' [1]. While this patent covers a distinct morpholine derivative, the physicochemical principle – protonation of the morpholine nitrogen to form a crystalline hydrochloride with enhanced aqueous solubility – is directly transferable to (S)-2-(morpholin-3-yl)ethanol and is corroborated by the commercial availability of the HCl salt as a defined crystalline solid vs. the free base as an oil .

salt form selection solid-state chemistry aqueous solubility

Hydrogen-Bond Donor/Acceptor Profile vs. (S)-Morpholin-3-ylmethanol Hydrochloride – Conformational Flexibility Advantage

The ethanol side chain of (S)-2-(morpholin-3-yl)ethanol hydrochloride provides a distinct hydrogen-bond donor/acceptor ratio and conformational flexibility profile compared to the shorter-chain morpholin-3-ylmethanol analog. The target compound possesses 2 hydrogen-bond donors (the morpholine NH and the primary alcohol OH) and 3 hydrogen-bond acceptors (morpholine O, morpholine N, and alcohol O), with 2 rotatable bonds in the ethanol side chain [1]. In contrast, (S)-morpholin-3-ylmethanol hydrochloride (CAS 218594-79-7) has 3 hydrogen-bond donors (morpholine NH, alcohol OH, and HCl protonated amine) and 3 hydrogen-bond acceptors, but only 1 rotatable bond . The additional rotatable bond and reduced HBD count (2 vs. 3) of the ethanol analog confer greater conformational degrees of freedom, which can advantageously position the terminal hydroxyl group for subsequent derivatisation (e.g., esterification, etherification, oxidation) without introducing an additional hydrogen-bond donor that would penalise permeability [2]. Both compounds share a topological polar surface area of 41.49 Ų, indicating comparable passive membrane permeation potential; however, the ethanol derivative's lower LogD at pH 7.4 (-1.84) [1] vs. the methanol analog (estimated LogD ~ -1.71) [3] suggests marginally higher hydrophilicity, favouring aqueous solubility.

hydrogen bonding conformational flexibility drug-likeness

Positional Isomer Advantage – 3-Substituted (Chiral) vs. 4-Substituted (Achiral) Morpholine

Substitution at the C3 position of the morpholine ring creates a stereogenic centre that imparts chirality to the entire scaffold, a property absent in the nitrogen-substituted 4-yl regioisomer. (S)-2-(Morpholin-3-yl)ethanol hydrochloride contains one asymmetric carbon atom (Fsp³ = 1.0), confirmed by its InChI stereodescriptor, making it a chiral building block suitable for asymmetric synthesis, chiral auxiliary applications, and the construction of enantiopure compound libraries [1]. The 4-yl isomer, 2-(morpholin-4-yl)ethanol (CAS 622-40-2), has the ethanol chain attached to the morpholine nitrogen rather than carbon, rendering the molecule achiral (no tetrahedral stereocentre) and thus incapable of imparting stereochemical control in downstream reactions [2]. This fundamental structural difference means the 4-yl isomer cannot substitute for the 3-yl compound in any application requiring enantiopure intermediates, chiral ligand synthesis, or stereospecific target engagement. The systematic chemical diversity approach recently described in the literature explicitly highlights the value of C-functionalized morpholines – as opposed to N-functionalized analogs – for generating stereochemically diverse screening libraries and establishing precise structure-activity relationships [1].

regiochemistry chirality structure-activity relationship

Physicochemical Drug-Likeness Profile – CNS Multiparameter Optimisation Score

The morpholine scaffold is recognised for its balanced lipophilic–hydrophilic profile that enhances blood–brain barrier (BBB) permeability, making it a privileged structure in CNS drug discovery [1]. The specific physicochemical signature of (S)-2-(morpholin-3-yl)ethanol hydrochloride – LogP = -0.98, LogD (pH 7.4) = -1.84, TPSA = 41.49 Ų, HBD = 2, HBA = 3, MW = 167.63 g/mol [2] – falls within the CNS multiparameter optimisation (MPO) desirable range (MW < 400, TPSA < 90 Ų, HBD ≤ 3, LogP 1–5 for CNS penetration potential, though the low LogP favours aqueous solubility over passive BBB permeation). When compared to the more lipophilic 4-substituted morpholine analog 2-(morpholin-4-yl)ethanol (predicted LogP approximately -0.4 to 0.1), the 3-substituted compound's lower LogP and LogD values indicate reduced lipophilicity, which is generally associated with lower metabolic turnover and reduced off-target promiscuity [3]. Additionally, the compound satisfies Lipinski's Rule of Five (MW < 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10) and has an Fsp³ value of 1.0, indicating a fully saturated scaffold that is correlated with improved clinical developability [4].

drug-likeness CNS drug discovery physicochemical properties

Optimal Research and Industrial Application Scenarios for (S)-2-(Morpholin-3-yl)ethanol Hydrochloride


Enantiopure Chiral Building Block for Asymmetric Synthesis and Fragment-Based Drug Discovery

The (S)-configured morpholine scaffold, with >98% enantiomeric excess and a reactive primary alcohol handle, serves as an ideal entry point for constructing stereochemically defined compound libraries. The crystalline HCl salt permits accurate gravimetric dispensing, and the alcohol group can undergo esterification, etherification, oxidation to the aldehyde or carboxylic acid, or Mitsunobu coupling to introduce diverse functionality while retaining the chiral morpholine core . The systematic chemical diversity approach validated for C-functionalized morpholines underscores the value of such enantiopure building blocks for generating fragment-screening libraries with precise stereochemical annotation [1].

CNS-Targeted Lead Optimisation Leveraging Privileged Scaffold Properties

The morpholine ring is established as a privileged scaffold for CNS drug discovery due to its balanced lipophilic–hydrophilic profile, which promotes BBB permeability while maintaining aqueous solubility [2]. The specific LogD (pH 7.4) of -1.84 and TPSA of 41.49 Ų place (S)-2-(morpholin-3-yl)ethanol hydrochloride within a favourable CNS drug-like space [3]. The primary alcohol can be derivatised to install pharmacophores targeting neurological receptors (e.g., MAO, cholinesterases, dopamine/norepinephrine pathways), while the morpholine nitrogen provides a secondary functionalisation site for further SAR exploration [2].

Chiral Auxiliary and Ligand Synthesis for Asymmetric Catalysis

The single stereogenic centre at C3, combined with the coordinating morpholine oxygen and nitrogen atoms, makes this compound a viable precursor for chiral ligands used in metal-catalysed asymmetric reactions [1]. The ethanol side chain can be elaborated into phosphinite, oxazoline, or diamine ligand frameworks, while the rigid morpholine ring constrains conformational flexibility for improved enantioselectivity. The hydrochloride salt form ensures stable storage and straightforward deprotonation to the free amine for ligand synthesis protocols.

Pharmaceutical Intermediate with Defined Salt-Form Stability for Scale-Up

The crystalline nature and documented purity (98% HPLC) of the hydrochloride salt, combined with the established class-level advantage of morpholine HCl salts over free bases in terms of crystallinity, water solubility (>500 mg/mL), and storage stability [4], position this compound as a reliable intermediate for multi-step pharmaceutical syntheses. The well-defined stoichiometry of the HCl salt eliminates the variable purity and handling challenges associated with the oily free base, reducing batch-to-batch variability in GMP and research environments.

Quote Request

Request a Quote for (S)-2-(Morpholin-3-yl)ethanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.